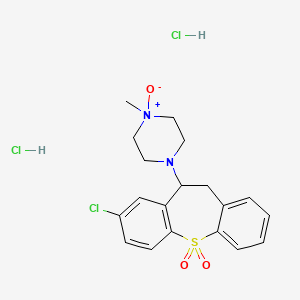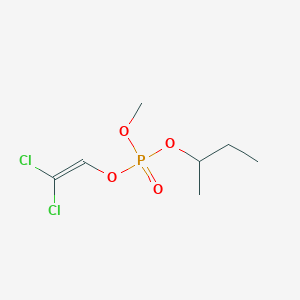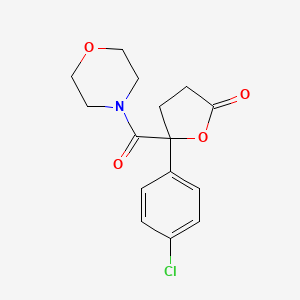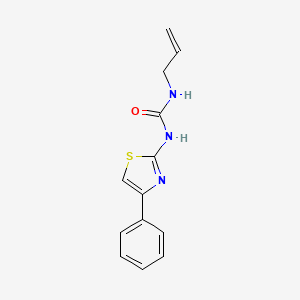
Urea, N-(4-phenyl-2-thiazolyl)-N'-2-propenyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Urea, N-(4-phenyl-2-thiazolyl)-N’-2-propenyl- is a compound that belongs to the class of urea derivatives It is characterized by the presence of a thiazole ring, which is a five-membered ring containing both sulfur and nitrogen atoms
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of urea, N-(4-phenyl-2-thiazolyl)-N’-2-propenyl- typically involves the reaction of 2-aminothiazole with an appropriate isocyanate. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and the reaction is carried out at room temperature or slightly elevated temperatures .
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The process may also include purification steps such as recrystallization or chromatography to obtain the desired product with high purity .
Analyse Chemischer Reaktionen
Types of Reactions
Urea, N-(4-phenyl-2-thiazolyl)-N’-2-propenyl- undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve the use of reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines .
Wissenschaftliche Forschungsanwendungen
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Industry: It is used in the development of agrochemicals, such as herbicides and pesticides.
Wirkmechanismus
The mechanism of action of urea, N-(4-phenyl-2-thiazolyl)-N’-2-propenyl- involves its interaction with specific molecular targets. For example, in its role as an antibacterial agent, it inhibits bacterial cell wall biosynthesis by targeting enzymes involved in this process. In cancer research, it has been shown to inhibit kinases such as C-RAF and FLT3, which are involved in cell proliferation and survival pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N-phenyl-N’-(4-pyridyl)urea
- N,N’-diphenylurea
- N-(3-fluorophenyl)-N’-(2-thiazolyl)urea
Uniqueness
Urea, N-(4-phenyl-2-thiazolyl)-N’-2-propenyl- stands out due to its unique thiazole ring structure, which imparts specific chemical and biological properties. Compared to other similar compounds, it has shown superior antibacterial and anticancer activities, making it a valuable compound for further research and development .
Eigenschaften
CAS-Nummer |
39893-79-3 |
|---|---|
Molekularformel |
C13H13N3OS |
Molekulargewicht |
259.33 g/mol |
IUPAC-Name |
1-(4-phenyl-1,3-thiazol-2-yl)-3-prop-2-enylurea |
InChI |
InChI=1S/C13H13N3OS/c1-2-8-14-12(17)16-13-15-11(9-18-13)10-6-4-3-5-7-10/h2-7,9H,1,8H2,(H2,14,15,16,17) |
InChI-Schlüssel |
HORGSNQHIVHCNG-UHFFFAOYSA-N |
Kanonische SMILES |
C=CCNC(=O)NC1=NC(=CS1)C2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-[2-(4-aminopiperidin-1-yl)ethyl]-1H-indol-5-ol;dihydrochloride](/img/structure/B14676323.png)
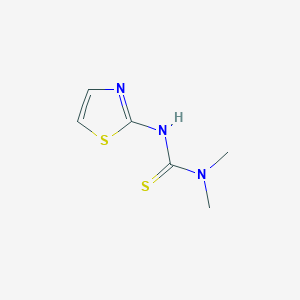
![11-(Ethylsulfanyl)dibenzo[b,f][1,4]thiazepine](/img/structure/B14676330.png)
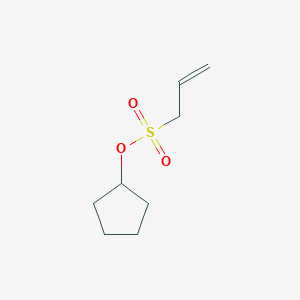
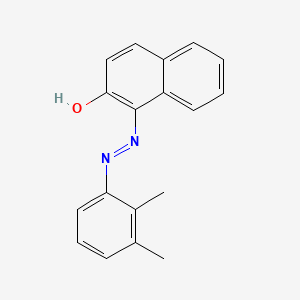
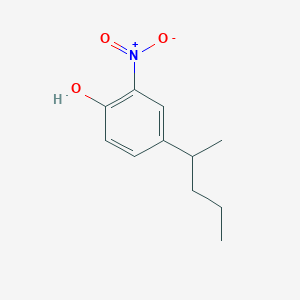
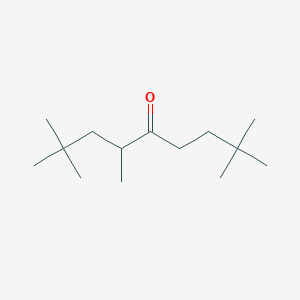

![2-Sulfanyl-N-{4-[(1,3-thiazol-2-yl)sulfamoyl]phenyl}acetamide](/img/structure/B14676365.png)
